molecular formula C16H20N4O2 B7356911 (3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide

(3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide

Cat. No. B7356911
M. Wt: 300.36 g/mol
InChI Key: WZTQKXCFZDXEEK-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of (3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide involves its interaction with the target enzyme, resulting in inhibition of its activity. For example, this compound binds to the active site of DPP-4, preventing it from cleaving incretin hormones such as glucagon-like peptide-1 (GLP-1), which leads to increased insulin secretion and glucose uptake. Similarly, it binds to GSK-3β, inhibiting its activity and leading to decreased tau phosphorylation, which is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its target enzyme and the disease being treated. For example, inhibition of DPP-4 leads to increased insulin secretion and glucose uptake, which can improve glycemic control in diabetes. Inhibition of GSK-3β can lead to decreased tau phosphorylation, which may slow the progression of Alzheimer's disease. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties, although the exact mechanisms are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using (3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition and minimal off-target effects. Additionally, its synthesis method is relatively straightforward and can be scaled up for larger quantities. However, one limitation is its potential toxicity, which requires careful handling and testing in animal models before human trials can be conducted.

Future Directions

There are several future directions for research on (3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide. One area of interest is its potential applications in cancer therapy, as it has been shown to exhibit anti-tumor properties. Additionally, further studies are needed to fully understand its mechanism of action and to identify other potential target enzymes. Finally, its potential toxicity and safety profile need to be further investigated to determine its suitability for human trials.

Synthesis Methods

The synthesis of (3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide involves the reaction of 4-oxo-3H-quinazoline-2-carboxylic acid with (S)-4-methyl-1-pyrrolidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.

Scientific Research Applications

(3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit inhibitory activity against certain enzymes, including dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β), which are involved in various diseases such as diabetes, cancer, and Alzheimer's disease. Additionally, this compound has been investigated for its anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

(3S,4S)-4-methyl-1-[2-(4-oxo-3H-quinazolin-2-yl)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10-8-20(9-12(10)15(17)21)7-6-14-18-13-5-3-2-4-11(13)16(22)19-14/h2-5,10,12H,6-9H2,1H3,(H2,17,21)(H,18,19,22)/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTQKXCFZDXEEK-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)N)CCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)N)CCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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